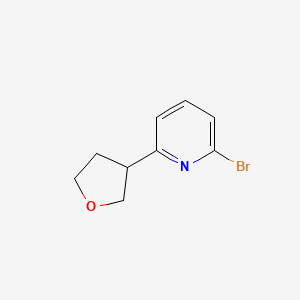

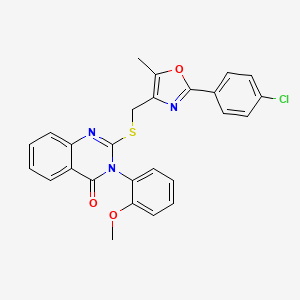

![molecular formula C16H14F3NO B2882806 2-methyl-1-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-indol-4-one CAS No. 327085-04-1](/img/structure/B2882806.png)

2-methyl-1-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-indol-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-methyl-1-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-indol-4-one” is a cell-permeable indolyl-chromenone compound . It is also known as Fluridone .

Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the use of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients . Another method involves the Vilsmeier–Haack formylation of 4-{(1E)-1-[2-(aryl)hydrazinylidene]ethyl}-5-methyl-1-[2-methyl-3-(trifluoromethyl)phenyl/substituted phenyl]-1H-1,2,3-triazole . A different approach involves the use of tetrahydrofuran (THF) and synthetic chloro-5-trifluoromethyl of the 2-isobutyramide .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and can involve multiple steps. For instance, one study discusses the acid-catalyzed condensation of 2-trifluoroacetyl-1,3-indanedione with phenylhydrazine . Another study mentions the transformation of a free amine into pexidartinib 8 by reducing amination .Aplicaciones Científicas De Investigación

Organic Synthesis and Chemical Properties

Research has demonstrated the utility of trifluoromethyl-containing compounds in organic synthesis, highlighting their significance in constructing complex molecular architectures. For instance, the study by Kitazume and Ishikawa (1974) on the preparation of 2,2-bis(trifluoromethyl)-1,3-heterocycles showcases the reactivity of trifluoromethyl groups in forming heterocyclic compounds, which are pivotal in pharmaceutical chemistry and materials science (Kitazume & Ishikawa, 1974).

Materials Science and Photochromism

In materials science, the photochromic properties of compounds related to "2-methyl-1-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-indol-4-one" have been explored. Takami, Kuroki, and Irie (2007) investigated mixed crystals containing diarylethenes, demonstrating how these compounds can undergo reversible color changes upon exposure to light, a property that can be harnessed in the development of smart materials and optical storage devices (Takami, Kuroki, & Irie, 2007).

Molecular Conformation Studies

The synthesis of conformationally constrained tryptophan derivatives, as discussed by Horwell, Nichols, Ratcliffe, and Roberts (1994), involves structural analogs to "this compound". These studies are crucial for understanding peptide and protein structure, offering insights into the design of novel peptides with specific biological activities (Horwell, Nichols, Ratcliffe, & Roberts, 1994).

Antimicrobial and Antihyperglycemic Agents

Compounds structurally related to "this compound" have been evaluated for their potential as antimicrobial and antihyperglycemic agents. For example, the synthesis and biological evaluation of 7-trifluoromethylpyrazolo[1,5-a]pyrimidines by Aggarwal et al. (2014) highlight the antimicrobial potential of these compounds, suggesting their applicability in developing new therapeutic agents (Aggarwal et al., 2014).

Safety and Hazards

The safety and hazards associated with this compound are important to consider. For instance, Methyl 2-[3-(trifluoromethyl)phenyl]acetate, a related compound, has been classified as Acute Tox. 4 Oral according to the 2012 OSHA Hazard Communication Standard . It is recommended to avoid contact with skin, eyes, or clothing, and to avoid ingestion and inhalation .

Mecanismo De Acción

Target of Action

Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors .

Mode of Action

It’s known that indole derivatives interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are known to influence a variety of pathways due to their broad-spectrum biological activities .

Pharmacokinetics

It’s known that the trifluoromethyl group attached to a tertiary stereogenic center in a hetero aliphatic ring can improve drug potency .

Result of Action

Indole derivatives are known to have diverse biological activities and therapeutic possibilities .

Action Environment

It’s known that the trifluoromethyl group can improve drug potency .

Análisis Bioquímico

Cellular Effects

Given the broad range of biological activities associated with indole derivatives , it is likely that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The trifluoromethyl group is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials, suggesting that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound has a boiling point of approximately 387.1°C at 760 mmHg .

Dosage Effects in Animal Models

The effects of 2-methyl-1-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-indol-4-one at different dosages in animal models are not well studied. Indole derivatives have been shown to have various biological activities in animal models .

Metabolic Pathways

Indole derivatives are known to be involved in various metabolic pathways .

Propiedades

IUPAC Name |

2-methyl-1-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-indol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3NO/c1-10-8-13-14(6-3-7-15(13)21)20(10)12-5-2-4-11(9-12)16(17,18)19/h2,4-5,8-9H,3,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKKHAWKRXWNILC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1C3=CC=CC(=C3)C(F)(F)F)CCCC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-[(2Z)-6-methoxy-2-[(2-phenoxyacetyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2882723.png)

![N-(2,4-dimethylphenyl)-2-{[5-(3-methoxyphenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide](/img/structure/B2882736.png)

![N4-(3,4-DIMETHYLPHENYL)-N2-[3-(MORPHOLIN-4-YL)PROPYL]-5-NITROPYRIMIDINE-2,4,6-TRIAMINE](/img/structure/B2882740.png)

![2-(Benzylsulfonyl)-1-(4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2882741.png)

![8-{[1-(2-ethyl-1,3-benzothiazole-6-carbonyl)piperidin-4-yl]oxy}quinoline](/img/structure/B2882743.png)

![N-{2-[6-(benzylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}-4-methoxybenzene-1-sulfonamide](/img/structure/B2882745.png)